MFCD18314820
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Overview
Description
2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde . This compound has the molecular formula C₁₃H₈Cl₂O₂ and a molecular weight of 267.1 g/mol . It is characterized by the presence of two chlorine atoms, a hydroxyl group, and an aldehyde group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde typically involves the chlorination of a biphenyl derivative followed by the introduction of a hydroxyl group and an aldehyde group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation can be achieved using reagents like sodium hydroxide or potassium hydroxide. The aldehyde group is introduced through formylation reactions, commonly using reagents like dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and efficiency, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-methanol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the hydroxyl and aldehyde groups, play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Dichloro-4-hydroxy [1,1’-biphenyl]-3-carbaldehyde
- 2’,5’-Dichloro-3-methoxy [1,1’-biphenyl]-4-carbaldehyde
- 2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-methanol
Uniqueness
2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWDLAQPFBVQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685282 |
Source
|
Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-92-6 |
Source
|
Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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